5-methoxy-2-(2-oxopropoxy)benzonitrile
Description
Properties
IUPAC Name |
5-methoxy-2-(2-oxopropoxy)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8(13)7-15-11-4-3-10(14-2)5-9(11)6-12/h3-5H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBKRNBCUHYSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=C(C=C(C=C1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 5-methoxy-2-(2-oxopropoxy)benzonitrile with key analogs reported in the literature:
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity :
- The 2-oxopropoxy group in the target compound introduces a ketone, which may enhance hydrogen-bonding interactions compared to sulfur-containing analogs like 5-methoxy-2-(phenylthio)benzonitrile .
- Compound 5 (2-(3-Chloro-5-propoxyphenyl)benzonitrile) demonstrates that alkoxy chains (e.g., propoxy) improve binding to viral proteases, suggesting that the 2-oxopropoxy group in the target compound could similarly enhance bioactivity .
Spectroscopic Trends :
- Methoxy protons in analogs such as 8h and 126n resonate at δ 3.83–3.88 in ¹H NMR, a range consistent with the target compound .
- The nitrile group in benzonitrile derivatives typically appears at ~110–120 ppm in ¹³C NMR, as seen in 5-bromo-2-hydroxybenzonitrile (δ 117.0–120.0) .
Applications: Biological Activity: Analogs like Compound 5 and 5-bromo-2-hydroxybenzonitrile highlight the role of benzonitriles in antiviral and anticancer drug design . Materials Science: Derivatives such as 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile are used in OLEDs, suggesting that the target compound’s electronic properties could be tuned for optoelectronic applications .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-methoxy-2-(2-oxopropoxy)benzonitrile, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Catalytic cross-coupling : Utilize transition-metal catalysts (e.g., Ru/Co) for regioselective functionalization of the benzonitrile core. For example, describes a procedure using Ru/Co catalysts with column chromatography purification (hexane/EtOAc gradients) to achieve 90% yield .
- Substitution reactions : The methoxy group can undergo nucleophilic substitution under acidic or basic conditions, as demonstrated in analogous benzonitrile derivatives (e.g., reduction of nitro groups in ) .
- Optimization : Adjust solvent polarity (e.g., toluene under reflux, ), catalyst loading, and temperature to minimize byproducts.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for aromatic proton signals (δ 7.0–8.9 ppm) and methoxy protons (δ ~3.8–4.0 ppm). and provide reference spectra for structurally similar compounds, with diagnostic peaks for nitrile (-C≡N) and ketone (C=O) groups .
- Mass spectrometry : High-resolution MS (HRMS-ESI) can confirm molecular weight (e.g., [M+H]<sup>+</sup> at m/z 242.0634 in ) and fragmentation pathways (e.g., HCN loss in benzonitrile derivatives, ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or unexpected byproducts during the synthesis of this compound?
- Methodological Answer :
- Replicate experiments : Compare protocols (e.g., catalyst type, solvent, and purification methods) across studies. For example, uses Ru/Co catalysts, while employs toluene reflux; discrepancies may arise from solvent effects .
- Byproduct analysis : Use LC-MS or GC-MS to identify impurities. Computational tools (e.g., DFT for potential energy surfaces, ) can predict side reactions .
- Condition screening : Systematically vary parameters (e.g., pH, temperature) using design-of-experiment (DoE) approaches.
Q. What computational strategies are recommended to predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Quantum-chemical modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. employs DFT to map fragmentation pathways of benzonitrile derivatives .
- Molecular dynamics (MD) simulations : Simulate reaction trajectories under varying conditions (e.g., solvent effects, ) to identify kinetic bottlenecks .
Q. How do substituent electronic effects influence the participation of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing groups (EWGs) : The nitrile group (-C≡N) deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to specific positions. Boronic ester analogs ( ) highlight the role of EWGs in stabilizing transition states .
- Methoxy group : Acts as an electron-donating group (EDG), enhancing para/ortho reactivity. Compare with fluorinated analogs () to assess electronic modulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
